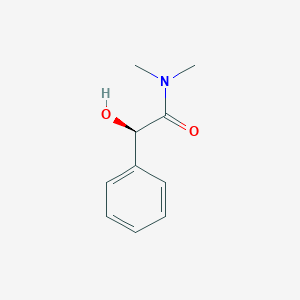(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide
CAS No.:
Cat. No.: VC13595470
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13NO2 |
|---|---|
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | (2R)-2-hydroxy-N,N-dimethyl-2-phenylacetamide |
| Standard InChI | InChI=1S/C10H13NO2/c1-11(2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3/t9-/m1/s1 |
| Standard InChI Key | RAPXOLIRIJRICD-SECBINFHSA-N |
| Isomeric SMILES | CN(C)C(=O)[C@@H](C1=CC=CC=C1)O |
| SMILES | CN(C)C(=O)C(C1=CC=CC=C1)O |
| Canonical SMILES | CN(C)C(=O)C(C1=CC=CC=C1)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Stereochemistry
The compound’s IUPAC name is (R)-2-hydroxy-N,N-dimethyl-2-phenylacetamide, with the molecular formula and a molar mass of 179.22 g/mol . Its structure features a phenyl ring attached to a central carbon bearing a hydroxyl group and an acetamide moiety with dimethyl substituents on the nitrogen. The (R)-configuration at the chiral center distinguishes it from the (S)-enantiomer, influencing its pharmacokinetic and pharmacodynamic properties .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 179.22 g/mol | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Likely polar aprotic solvents | Inferred |
Synthesis and Stereoselective Preparation
Enantioselective Synthesis
Recent advances leverage chiral catalysts or resolving agents to produce the (R)-enantiomer selectively. For example, enzymatic resolution using lipases has shown promise in isolating the (R)-form with >90% enantiomeric excess (ee) . Alternatively, asymmetric hydroxylation of prochiral intermediates using transition-metal catalysts (e.g., Sharpless epoxidation) provides a stereocontrolled route .
Table 2: Comparison of Synthesis Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume